![molecular formula C9H13N3O2 B14781840 5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)
5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione is a complex organic compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol This compound is characterized by its unique triazadispiro structure, which includes two spiro-linked rings and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spiro-linked rings and the introduction of the triazole moiety. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired structure. The reaction conditions often involve controlled temperatures and pressures to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions often involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions typically involve inert atmospheres and low temperatures.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophiles or electrophiles used .
Scientific Research Applications
5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5,7,11-triazadispiro[2.0.44.43]dodecane-6,8-dione |
InChI |
InChI=1S/C9H13N3O2/c13-6-9(12-7(14)11-6)3-4-10-5-8(9)1-2-8/h10H,1-5H2,(H2,11,12,13,14) |
InChI Key |
DXQXWDDSJAEOJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNCCC23C(=O)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14781762.png)
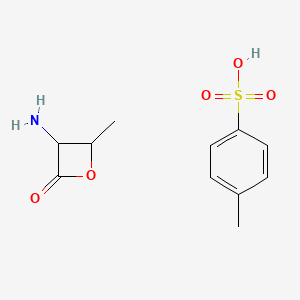
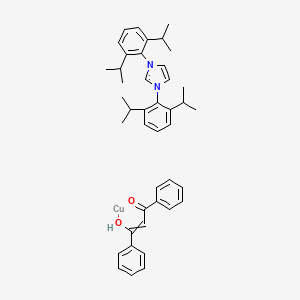
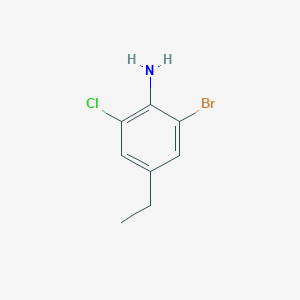
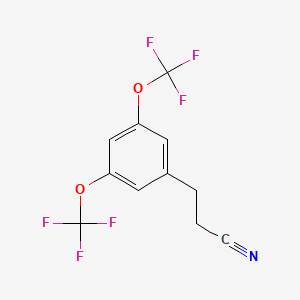
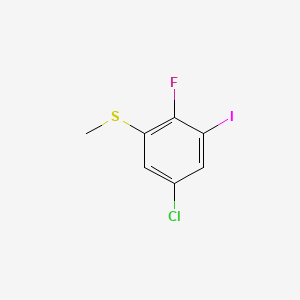
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14781802.png)
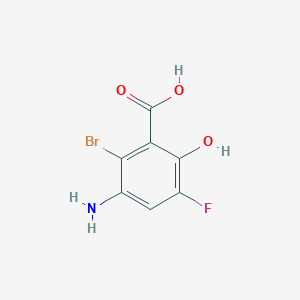
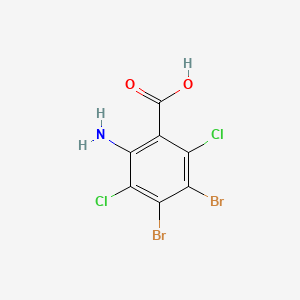
![methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14781815.png)
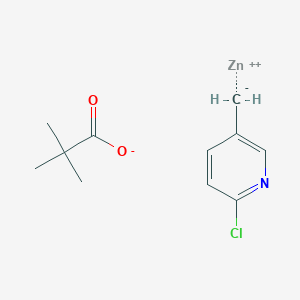
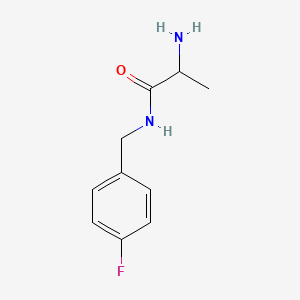
![2-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14781853.png)
![N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B14781854.png)
